molecular formula C9H13ClFN B2651253 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride CAS No. 1955553-80-6

2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride

Cat. No. B2651253
CAS RN: 1955553-80-6
M. Wt: 189.66
InChI Key: NHPFDFXCPKFGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride” is an organic compound . It is one of the numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12FN.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5,9H,6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

As for the chemical reactions involving “this compound”, specific information could not be found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 189.66 . For more detailed physical and chemical properties, it would be best to refer to its Material Safety Data Sheet (MSDS) or similar resources .

Scientific Research Applications

Fluorophore Coordination and Fluorescence

A study by Hendrickson et al. (2003) explores the coordination and fluorescence of Zn(2+) probe Zinquin A, which involves similar structural components to 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride. This research is significant in understanding intracellular zinc detection and the role of such fluorophores in biological systems (Hendrickson et al., 2003).

Application in Stereochemistry and Chiral Analysis

Kawachi et al. (1999) discussed the optical resolution and epimerization of a fluorosilane compound with optically active amino groups. This research is relevant for understanding the stereochemical applications of compounds like this compound in producing optically active silicon compounds (Kawachi et al., 1999).

Fluorogenic Reagent for Amine Analysis

Chen and Novotny (1997) developed a fluorogenic reagent for the analysis of primary amines, which is applicable to the study of compounds like this compound. This reagent aids in the analysis of peptides and aminated carbohydrates (Chen & Novotny, 1997).

Synthesis of Fluorescent Molecular Probes

Woydziak et al. (2013) discuss the synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester, a hydrophobic building block for fluorescent molecular probes. This research is pertinent for its contribution to the field of fluorescence in biological systems, a category relevant to the study of this compound (Woydziak et al., 2013).

properties

IUPAC Name

2-fluoro-1-(4-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5,9H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPFDFXCPKFGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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